Neopentyl glycol dimethacrylate

概要

説明

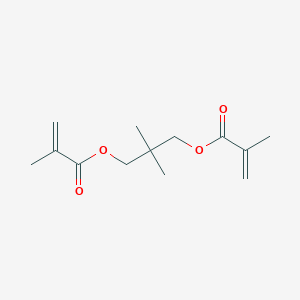

Neopentyl glycol dimethacrylate (NGD) is an organic chemical compound used in the synthesis of polyesters, paints, lubricants, and plasticizers . It enhances the stability of the product towards heat, light, and water .

Synthesis Analysis

NGD can be synthesized by the esterification of methacrylic acid and neopentyl glycol over a sodium bisulfate catalyst . The optimal conditions for this reaction include a methacrylic-acid-to-neopentyl-glycol molar ratio of 2.3:1, a sodium bisulfate dosage of 7.5% of neopentyl glycol, a cyclohexane dosage of 60% of neopentyl glycol, a hydroquinone dosage of 0.625% of neopentyl glycol, and a reaction temperature of 110-115°C .Molecular Structure Analysis

The molecular formula of NGD is C13H20O4 . Its average mass is 240.296 Da and its monoisotopic mass is 240.136154 Da .Chemical Reactions Analysis

Neopentyl glycol, a precursor to NGD, can be obtained by the crossed aldol condensation of isobutyraldehyde with formaldehyde to produce hydroxypivaldehyde as an intermediate . This intermediate can then be converted to neopentyl glycol either by a Cannizzaro reaction with formaldehyde or by a hydrogenation reaction .Physical And Chemical Properties Analysis

NGD has a density of 1.003 g/mL at 25°C . Its refractive index is 1.453 . The boiling point is 302.4±15.0 °C at 760 mmHg . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 8 freely rotating bonds .科学的研究の応用

Polymer Synthesis and Modification

NPGDMA is extensively used in the synthesis of polymers . Its incorporation into polymer chains results in materials with improved thermal stability and mechanical strength . It is particularly valuable in creating dental resins and coatings where durability and resistance to environmental factors are crucial .

Dental Material Research

In dental material research, NPGDMA serves as a cross-linking agent in dental composites and adhesives. It contributes to the hardness and wear resistance of dental restorative materials, making them more durable and reliable for long-term dental repairs .

Drug Delivery Systems

Researchers utilize NPGDMA in the development of drug delivery systems . Its ability to form hydrogels that respond to environmental stimuli makes it an excellent candidate for controlled release of therapeutic agents .

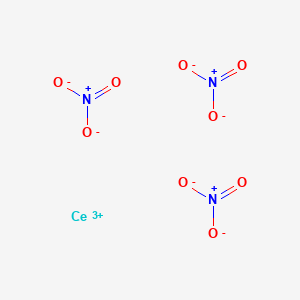

Biomedical Imaging

NPGDMA-based compounds are being explored for their potential in biomedical imaging . They can be used to synthesize contrast agents for imaging techniques such as MRI and ultrasound , aiding in the diagnosis and monitoring of diseases .

Cancer Radiotheranostics

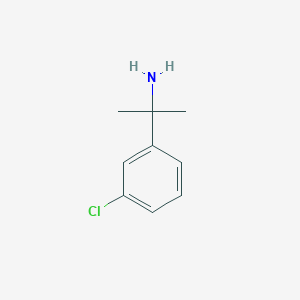

In the field of cancer radiotheranostics , NPGDMA derivatives are used to create radiohalogen-labeled amino acid derivatives . These compounds target specific cancer cell transporters and are promising for both cancer imaging and radiotherapy .

Coating Technologies

NPGDMA finds application in coating technologies . It is used to produce coatings with enhanced adhesion , chemical resistance , and flexibility . This is particularly beneficial in protective coatings for electronics and automotive parts .

3D Printing Materials

The compound’s ability to polymerize rapidly under UV light makes it suitable for use in 3D printing materials . It helps in developing resins that exhibit high resolution and structural integrity for 3D printed objects .

Adhesive Formulations

Lastly, NPGDMA is used in adhesive formulations . It improves the bond strength and heat resistance of adhesives, which is essential in industries that require robust bonding solutions, such as aerospace and construction .

Safety and Hazards

作用機序

Target of Action

Neopentyl Glycol Dimethacrylate (NGDMA), also known as Neopentanediol Dimethacrylate, is a compound primarily used in the production of polymers Instead, its primary role is in the formation of polymer networks, where it acts as a cross-linking agent .

Mode of Action

NGDMA contains two methacrylate groups, which are reactive and can participate in free radical polymerization . When exposed to a source of free radicals, such as heat, light, or a chemical initiator, the methacrylate groups can open and form covalent bonds with other molecules . This allows NGDMA to cross-link polymer chains, creating a three-dimensional network structure .

Biochemical Pathways

The polymers it helps form can have various applications in biology and medicine, such as in the creation of medical devices or drug delivery systems .

Pharmacokinetics

If it were to enter the body, factors such as absorption, distribution, metabolism, and excretion (adme) would depend on the specific circumstances, including the form and context in which it was introduced .

Result of Action

The primary result of NGDMA’s action is the formation of cross-linked polymers . These polymers can have a variety of properties depending on the other components present, including flexibility, durability, and resistance to degradation . In a biological context, such polymers could be used to create biocompatible materials for medical applications .

Action Environment

The action of NGDMA is influenced by environmental factors such as temperature and the presence of free radicals . For example, higher temperatures or the presence of a chemical initiator can trigger the polymerization process . Additionally, NGDMA is stable under normal conditions and has low volatility . It is soluble in organic solvents such as ethanol, ether, and ketones , and it has good chemical stability, with good resistance to light and oxygen .

特性

IUPAC Name |

[2,2-dimethyl-3-(2-methylprop-2-enoyloxy)propyl] 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O4/c1-9(2)11(14)16-7-13(5,6)8-17-12(15)10(3)4/h1,3,7-8H2,2,4-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULQMPOIOSDXIGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC(C)(C)COC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30619-19-3 | |

| Record name | Neopentyl glycol dimethacrylate homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30619-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5044867 | |

| Record name | 2,2-Dimethylpropane-1,3-diyl bis(2-methylprop-2-enoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(2,2-dimethyl-1,3-propanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Neopentyl glycol dimethacrylate | |

CAS RN |

1985-51-9 | |

| Record name | Neopentyl glycol dimethacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1985-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neopentanediol dimethacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001985519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(2,2-dimethyl-1,3-propanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2-Dimethylpropane-1,3-diyl bis(2-methylprop-2-enoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethyl-1,3-propanediyl bismethacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.234 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEOPENTYL GLYCOL DIMETHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4NGO96034H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

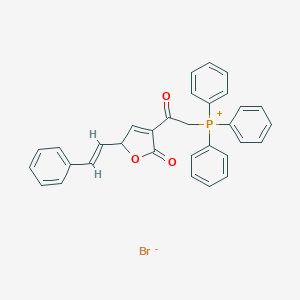

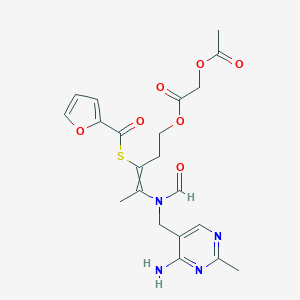

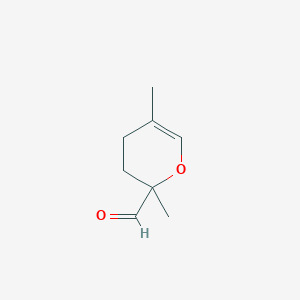

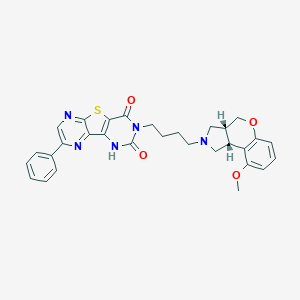

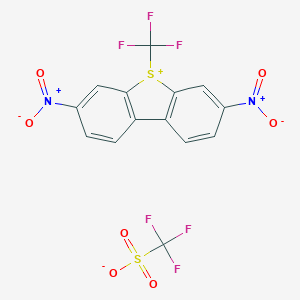

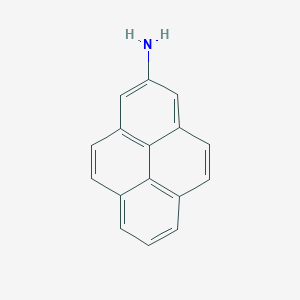

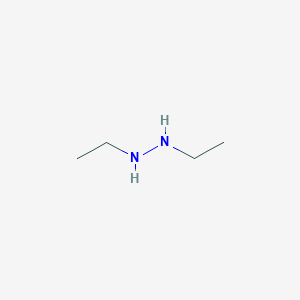

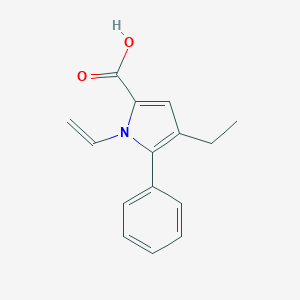

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

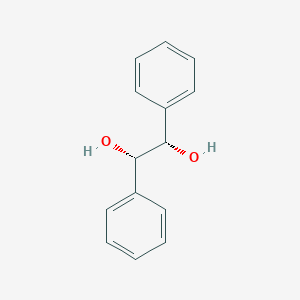

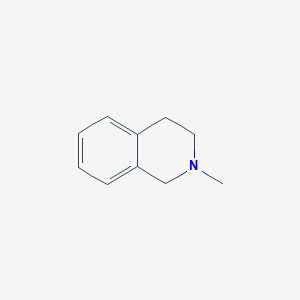

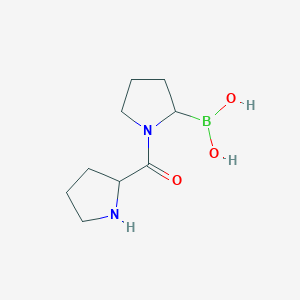

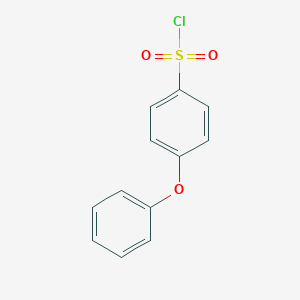

Feasible Synthetic Routes

Q & A

Q1: What are the common applications of Neopentyl glycol dimethacrylate?

A1: Neopentyl glycol dimethacrylate is primarily used as a crosslinking agent in the production of polymers. [, ] For example, it's been explored for creating TiO2 nanocomposite polymer films with high refractive index for optical applications. [] It is also used in dental materials and other applications requiring durable, crosslinked polymers.

Q2: How is Neopentyl glycol dimethacrylate synthesized?

A2: The most common synthesis route is the esterification of methacrylic acid and neopentyl glycol. Several catalysts have been investigated for this reaction, including sodium bisulfate and a combination of carbonate and thiocyanate compounds. [, ] The choice of catalyst can influence the yield, reaction time, and environmental impact of the synthesis.

Q3: What challenges exist in the synthesis of Neopentyl glycol dimethacrylate?

A3: One challenge is controlling the polymerization of Neopentyl glycol dimethacrylate during synthesis. Polymerization inhibitors such as hydroquinone and nitroxide free radical inhibitors are often added to prevent premature polymerization and ensure a high yield of the desired monomer. [, ]

Q4: Has the polymerization behavior of Neopentyl glycol dimethacrylate been studied?

A4: Yes, researchers have investigated the free-radical crosslinking polymerization of Neopentyl glycol dimethacrylate, including the influence of chain transfer agents like lauryl mercaptan. [, ] Studies have examined the "proliferous polymerization" phenomenon, where an unusual increase in polymerization rate occurs under specific conditions. [, ]

Q5: Are there any studies on the phase behavior of Neopentyl glycol dimethacrylate?

A5: Yes, research has investigated the phase behavior of binary mixtures containing CO2 and Neopentyl glycol dimethacrylate at high pressure. [] This type of study provides valuable information for understanding the solubility and behavior of the compound in supercritical fluid systems, which can be relevant for various applications like polymerization and material processing.

Q6: How is the quality of synthesized Neopentyl glycol dimethacrylate controlled?

A6: While the provided abstracts don't delve into specific quality control measures, it's crucial to ensure the purity and correct chemical structure of the synthesized Neopentyl glycol dimethacrylate. This likely involves analytical techniques such as gas chromatography (GC) and nuclear magnetic resonance spectroscopy (NMR) to verify the absence of impurities and confirm the desired product structure. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。